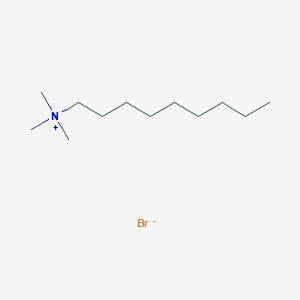

Nonyltrimethylammonium bromide

Description

Historical Trajectories of Quaternary Ammonium Compounds in Scientific Inquiry

The investigation of quaternary ammonium compounds (QACs) dates back to the early 20th century, with initial discoveries focusing on their antimicrobial capabilities. In 1916, Jacobs and his colleagues were pioneers in identifying the germicidal activity of quaternary salts derived from hexamethylenetetramine. frontiersin.org This foundational work set the stage for further exploration into the relationship between the chemical structure of these compounds and their bactericidal effects. frontiersin.org A significant breakthrough came in 1935 when Gerhard Domagk discovered the potent antimicrobial properties of benzalkonium chloride, a discovery that propelled QACs into commercial and practical applications. frontiersin.orgbiomedpharmajournal.orgmdpi.com The first QAC, benzalkonium chloride, received approval from the U.S. Environmental Protection Agency in 1947. mdpi.com

Since these early discoveries, the field has expanded to include a wide variety of QAC structures, including trimethylalkylammonium-based compounds like the well-known cetyltrimethylammonium bromide (CTAB). frontiersin.org The primary structure of QACs consists of a central, positively charged nitrogen atom bonded to four carbon atoms, with a negatively charged anion that is biologically inactive. frontiersin.org The majority of commercially available QACs utilize chloride or bromide as the anion. mdpi.com Their amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, allows them to form micelles in solution, a key characteristic that underpins many of their applications. mdpi.comnih.gov The broad-spectrum antimicrobial efficacy of QACs against bacteria, fungi, and viruses has led to their widespread use as disinfectants, antiseptics, preservatives, and detergents. frontiersin.orgbiomedpharmajournal.org

Foundational Principles and Academic Significance of Nonyltrimethylammonium Bromide as a Cationic Surfactant

This compound is classified as a cationic surfactant, a group of molecules that possess a positively charged hydrophilic head and a long hydrophobic alkyl chain. nih.gov This dual nature, known as amphiphilicity, is the cornerstone of its scientific importance. In aqueous solutions, these molecules self-assemble into aggregates called micelles once a certain concentration, the critical micelle concentration (CMC), is reached. mdpi.com This process is driven by the hydrophobic effect, where the nonpolar tails cluster together to minimize their contact with water, while the charged headgroups remain exposed to the aqueous environment. nih.gov

The academic significance of NTAB lies in its utility as a model system for studying the fundamental principles of surfactant self-assembly and micellization. Researchers have extensively investigated the thermodynamics of micelle formation for NTAB and its homologs. connectedpapers.comresearchgate.net These studies often involve measuring the CMC at various temperatures to determine thermodynamic parameters such as the standard free energy (ΔG⁰m), enthalpy (ΔH⁰m), and entropy (ΔS⁰m) of micellization. rsc.org Such investigations have revealed that the formation of micelles can be either entropy-driven at lower temperatures or enthalpy-driven at higher temperatures. rsc.org

Furthermore, NTAB is utilized in various research applications due to its surfactant properties. It can act as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases. chemimpex.com Its ability to reduce surface tension and form micelles makes it valuable in studies of solubilization, emulsification, and as a component in creating microemulsions. chemimpex.com The interaction of NTAB with other molecules, such as polymers and proteins, is also an active area of research, providing insights into complex colloidal systems.

Current Research Landscape and Unresolved Questions Concerning this compound

The current research landscape for this compound continues to be active, with studies spanning various fields of chemistry and materials science. A significant portion of contemporary research focuses on the detailed characterization of its micellar properties and behavior in different environments. For instance, recent studies have explored the effect of additives, such as urea, on the apparent molal volumes and heat capacities of NTAB in water, providing insights into the impact of these substances on hydrophobic interactions. connectedpapers.comconnectedpapers.comacs.org

Theoretical modeling and simulations are also playing an increasingly important role in understanding the behavior of NTAB at a molecular level. acs.orgresearchgate.net These computational approaches are used to predict and explain the structure and thermodynamics of NTAB micellar solutions, complementing experimental findings. acs.org For example, molecular dynamics simulations have been employed to study the self-assembly of alkyltrimethylammonium bromide surfactants, offering a detailed analysis of the spontaneously formed micellar aggregates. researchgate.net

Despite the extensive body of research, several unresolved questions remain. A key area of ongoing investigation is the precise mechanism of interaction between NTAB and various substrates, including biological membranes and macromolecules. Understanding these interactions at a fundamental level is crucial for its application in areas like drug delivery and biotechnology. mdpi.com Another area of interest is the behavior of NTAB in mixed surfactant systems, where the interplay with other surfactants can lead to synergistic effects and the formation of novel microstructures. nih.govnih.gov The influence of external stimuli, such as temperature and pressure, on the stability and structure of NTAB aggregates is also a subject of continuous study. nih.gov Furthermore, developing more accurate and predictive models for the thermodynamic properties of NTAB solutions remains a challenge for researchers. nih.govresearchgate.net

Scope and Objectives of Advanced Scholarly Investigations on this compound

Advanced scholarly investigations into this compound are aimed at achieving a deeper and more nuanced understanding of its physicochemical behavior and expanding its potential applications. The primary objectives of this advanced research can be categorized as follows:

Elucidating Complex Self-Assembly Mechanisms: A major goal is to move beyond simple micellization models to understand the formation of more complex aggregate structures, such as vesicles and liquid crystals, which can occur under specific conditions or in the presence of co-solutes or other surfactants. researchgate.net This includes studying the kinetics of micelle formation and dissociation. acs.org

Investigating Interfacial Phenomena: Research is directed towards a detailed examination of the adsorption of NTAB at various interfaces (e.g., liquid-air, liquid-solid). This involves studying the structure and properties of the adsorbed layers, which is critical for applications in areas like corrosion inhibition and the formulation of cleaning products. chemimpex.comresearchgate.net

Exploring Novel Applications in Materials Science and Nanotechnology: Scientists are exploring the use of NTAB as a template or structure-directing agent in the synthesis of nanomaterials. For instance, its role as a template in the preparation of materials like BiOBr with specific morphologies for applications in photocatalysis is an active area of research. researchgate.net

Probing Interactions with Biological Systems: A significant objective is to understand the interaction of NTAB with biological molecules and structures, such as proteins and lipid membranes. mdpi.comorientjchem.org This research is fundamental for developing its potential in biomedical fields while also assessing its environmental impact.

Developing Advanced Analytical Techniques: There is a continuous effort to develop and refine analytical methods for the detection and quantification of NTAB in various matrices, including environmental and biological samples. researchgate.netresearchgate.net This includes the development of novel potentiometric sensors and chromatographic techniques. researchgate.netwur.nl

These advanced investigations often employ a multi-pronged approach, combining sophisticated experimental techniques like small-angle neutron scattering (SANS), nuclear magnetic resonance (NMR) spectroscopy, and atomic force microscopy (AFM) with advanced computational modeling to gain a comprehensive understanding of this versatile surfactant. nih.gov

Propriétés

IUPAC Name |

trimethyl(nonyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEGNMJSEROZIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35819-23-9 (Parent) | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883779 | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-11-9 | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylnonylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Derivatization

Established Synthetic Routes for Nonyltrimethylammonium Bromide: A Critical Review

The primary and most established method for synthesizing this compound and other simple quaternary ammonium salts is the Menschutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkyl halide. In the case of this compound, the synthesis is achieved by reacting trimethylamine with a 9-carbon alkyl bromide, typically 1-bromononane.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the trimethylamine acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromononane that is bonded to the bromine atom. This forms a new carbon-nitrogen bond, and the nitrogen atom, now bonded to four carbon groups, acquires a permanent positive charge. The bromide ion, which was the leaving group, becomes the counter-ion to the positively charged quaternary ammonium cation.

Reaction Scheme: (CH₃)₃N + CH₃(CH₂)₈Br → [CH₃(CH₂)₈N(CH₃)₃]⁺Br⁻

Commonly, this reaction is carried out in a polar aprotic solvent, such as acetonitrile, or an alcohol like ethanol, to facilitate the dissolution of the reactants. The reaction mixture is typically heated under reflux for several hours to ensure completion. rsc.org The final product, a white solid, can then be isolated by cooling the reaction mixture, followed by filtration and washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials. Recrystallization from a suitable solvent system is often employed to achieve high purity. While highly effective and straightforward, this conventional method often requires significant energy input for prolonged heating and the use of volatile organic solvents.

Innovations in Green Chemistry Approaches for this compound Synthesis

In response to the growing need for environmentally sustainable chemical processes, several green chemistry approaches have been developed for the synthesis of quaternary ammonium compounds, which are applicable to this compound. These methods aim to reduce reaction times, minimize energy consumption, and decrease or eliminate the use of hazardous solvents.

Two prominent green alternatives to conventional heating are microwave (MW) irradiation and ultrasound (US) irradiation . nih.gov Microwave-assisted synthesis has been shown to dramatically accelerate the rate of quaternization reactions, leading to significantly shorter reaction times and often higher yields compared to traditional heating methods. nih.gov This acceleration is attributed to the direct and efficient heating of the polar reactants and solvents by microwaves.

Solvent-free synthesis is another key green innovation. mdpi.com For certain quaternization reactions, it is possible to heat the neat mixture of the tertiary amine and the alkyl halide, eliminating the need for a solvent altogether. This approach simplifies the work-up procedure and reduces chemical waste. For instance, the solvent-free synthesis of bis(2-hydroxyethyl)dimethylammonium salts has been successfully demonstrated. mdpi.com

The following table compares a classical synthesis approach with green alternatives for a series of quaternary ammonium salts, illustrating the typical advantages of these modern methods. nih.gov

Design and Synthesis of this compound Analogues and Homologues

The physicochemical properties of alkyltrimethylammonium bromide surfactants are highly dependent on the length of the alkyl chain. This compound (C9) is part of a homologous series that includes well-studied members like decyl- (C10), dodecyl- (C12), tetradecyl- (C14), and hexadecyltrimethylammonium bromide (C16 or CTAB). acs.org

Research has established a clear relationship between the alkyl chain length and properties such as the critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in an aqueous solution. As the length of the hydrophobic alkyl chain increases, the surfactant becomes less soluble in water, leading to a decrease in the CMC. This trend, known as Traube's rule, indicates that for each additional methylene group (–CH₂–) in the alkyl chain, the CMC decreases by approximately a factor of two.

The following table presents the critical micelle concentration (CMC) for a series of alkyltrimethylammonium bromide (CnTAB) surfactants, demonstrating the effect of varying the alkyl chain length. acs.org

Modifying the structure of the quaternary ammonium headgroup is a key strategy for fine-tuning the properties of these compounds for specific applications. This involves replacing the methyl groups of the trimethylammonium headgroup with larger alkyl groups, such as ethyl, propyl, or butyl groups.

The synthesis of these analogues follows the same fundamental SN2 reaction pathway. For example, to synthesize cetyltriethylammonium bromide, one would react triethylamine with 1-bromohexadecane. These structural modifications significantly impact the surfactant's aggregation behavior. Increasing the size of the headgroup increases the steric hindrance between adjacent molecules at an interface or within a micelle. This increased repulsion between the bulkier headgroups generally leads to a higher critical micelle concentration (CMC) and a smaller micelle aggregation number compared to the trimethylammonium counterpart with the same alkyl chain. rsc.org

Studies on a series of cetyltrialkylammonium bromide surfactants have demonstrated this effect clearly. rsc.org The systematic increase in headgroup size from trimethyl to tripropyl and tributyl results in less efficient packing of the surfactant molecules, which alters the surface and bulk properties.

The table below illustrates the effect of headgroup size on the critical micelle concentration (CMC) for a series of cetyltrialkylammonium bromide surfactants. rsc.org

Physicochemical Behavior in Solution and Self-assembly Phenomena

Thermodynamics of Micellization and Self-Aggregation of Nonyltrimethylammonium Bromide

The spontaneous formation of micelles by NTAB above a certain concentration is governed by a delicate balance of thermodynamic forces. A pseudo-phase separation model is often employed to analyze the thermodynamic properties of micellization, treating the formation of micelles as an equilibrium process between monomers and a separate micellar phase. researchgate.netcdnsciencepub.com

The Critical Micelle Concentration (CMC) is the concentration of surfactant at which micelles begin to form. For this compound in water, the CMC has been determined through various experimental techniques, including measurements of freezing point depressions, enthalpies of dilution, sound velocities, and densities. researchgate.net At 25°C (298.15 K), the CMC of NTAB in water is approximately 0.063 mol kg⁻¹. unipr.it

The CMC is sensitive to external conditions. For instance, the addition of urea to the aqueous solution can affect the CMC, and its value also changes with temperature. acs.orgconnectedpapers.com The presence of cosolvents and electrolytes can also significantly alter the CMC by modifying the solvent structure and screening the electrostatic repulsions between the ionic head groups.

Table 1: Critical Micelle Concentration (CMC) of this compound (NTAB) in Water

| Temperature (°C) | Temperature (K) | CMC (mol kg⁻¹) |

|---|---|---|

| 10 | 283.15 | 0.068 |

| 25 | 298.15 | 0.063 |

| 45 | 318.15 | 0.066 |

Data sourced from DeLisi et al. (1979). unipr.it

The standard Gibbs free energy of micellization (ΔG°m) for NTAB is negative, indicating a spontaneous process. researchgate.net The enthalpy of micellization (ΔH°m), which can be determined from the temperature dependence of the CMC or by direct calorimetric measurements, is positive at lower temperatures, signifying an endothermic process. unipr.itscispace.com

Table 2: Thermodynamic Parameters of Micellization for this compound (NTAB) at 25°C (298.15 K)

| Parameter | Value | Unit |

|---|---|---|

| ΔG°m | -16.9 | kJ mol⁻¹ |

| ΔH°m | 2.1 | kJ mol⁻¹ |

| TΔS°m | 19.0 | kJ mol⁻¹ |

Data sourced from DeLisi et al. (1979). unipr.it

The change in heat capacity upon micellization (ΔCp,m) is a crucial parameter for understanding the structural changes in water associated with the process. It is determined from the temperature dependence of the enthalpy of micellization or through direct heat capacity measurements. connectedpapers.comcapes.gov.br For NTAB, the change in the apparent molal heat capacity during micellization is negative, a characteristic feature of hydrophobic hydration. unipr.itacs.org This negative value reflects the decrease in the amount of water exposed to the hydrophobic alkyl chains as they move from the aqueous environment to the core of the micelle. capes.gov.br

Studies have shown that the apparent molal heat capacities of NTAB have been measured as a function of temperature. acs.orgcapes.gov.br The value for ΔCp,m for NTAB at 25°C is -393 J K⁻¹ mol⁻¹. unipr.it This large negative value underscores the significant role of the hydrophobic effect in the micellization of this surfactant.

Table 3: Thermodynamic Changes upon Micellization of this compound (NTAB)

| Parameter | Value at 10°C | Value at 25°C | Value at 45°C | Unit |

|---|---|---|---|---|

| ΔVm (Volume) | 10.60 | 11.23 | 11.95 | cm³ mol⁻¹ |

| ΔHm (Enthalpy) | -5.4 | 2.1 | 11.6 | kJ mol⁻¹ |

| ΔCp,m (Heat Capacity) | -425 | -393 | -330 | J K⁻¹ mol⁻¹ |

Data sourced from DeLisi et al. (1979). unipr.it

The aggregation number (N) is the average number of surfactant molecules in a single micelle. vlabs.ac.in For ionic surfactants like alkyltrimethylammonium bromides, aggregation numbers are typically in the range of 10 to 100 molecules, limited by the electrostatic repulsion between the charged head groups at the micelle surface. vlabs.ac.innih.gov The aggregation number can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. mdpi.com

The shape, or morphology, of the micelles is predicted by the surfactant packing parameter, which relates the volume of the hydrocarbon tail, the area of the headgroup, and the tail length. acs.org For many simple ionic surfactants like NTAB under typical conditions, the micelles are assumed to be spherical. However, changes in conditions can lead to transitions to other morphologies, such as rod-like or worm-like micelles. While specific experimental data on the aggregation number for NTAB is not as widely reported as for its longer-chain homologues like CTAB, theoretical models for this compound have been developed. acs.org For instance, one model used an aggregation number of |zm| = 12 in its calculations, though this was for a simplified model system. acs.org

Heat Capacity Contributions to Micellar Stability and Transition

Influence of External Stimuli on Self-Assembly

Temperature has a complex effect on the micellization of ionic surfactants. researchgate.netmdpi.com For this compound, the CMC exhibits a characteristic U-shaped dependence on temperature. researchgate.netexaly.com It initially decreases as the temperature rises from a low value, reaches a minimum, and then increases at higher temperatures. unipr.itresearchgate.net The minimum CMC for NTAB occurs at approximately 33°C. unipr.it

This behavior results from two opposing effects of temperature. Firstly, an increase in temperature weakens the hydration of the hydrophilic head groups and reduces the structured water around the hydrophobic tail, which favors micellization and lowers the CMC. mdpi.com Secondly, at higher temperatures, increased thermal motion of the surfactant monomers and disruption of the hydrophobic interactions that drive aggregation become dominant, leading to an increase in the CMC. mdpi.com

The thermodynamic parameters of micellization also show a strong temperature dependence. As seen in Table 3, the enthalpy of micellization (ΔHm) for NTAB is negative at 10°C, but becomes positive and increases with temperature, indicating that the process is initially exothermic and becomes more endothermic at higher temperatures. unipr.it Correspondingly, the change in heat capacity (ΔCp,m) becomes less negative as the temperature increases, reflecting changes in the hydrophobic hydration of the surfactant molecules. unipr.it

Effects of Co-solvents and Additives (e.g., Urea, Glycerol, Electrolytes) on Solution Behavior

Adsorption and Interfacial Science

The surface-active nature of this compound drives it to adsorb at interfaces, such as the boundary between the solution and air or a solid surface, thereby lowering the interfacial energy.

Adsorption at the Liquid-Air Interface: NTAB molecules spontaneously adsorb at the liquid-air interface with their hydrophobic nonyl tails oriented towards the air and their hydrophilic trimethylammonium head groups remaining in the aqueous phase. nih.gov This adsorption reduces the surface tension of the water. As the bulk concentration of NTAB increases, the surface coverage increases until the interface becomes saturated, at which point the surface tension reaches a near-constant value. This concentration corresponds to the critical micelle concentration (CMC). nih.gov

The relationship between the surface coverage (Γ) and the bulk concentration (C) at a constant temperature is described by an adsorption isotherm. The Gibbs adsorption isotherm is commonly used to calculate the surface excess concentration (Γ) from experimental surface tension data. nih.gov For ionic surfactants, a factor of 2 is often included in the Gibbs equation to account for the presence of the counter-ion. Studies on homologous series of alkyltrimethylammonium bromides show that as the alkyl chain length increases, the surfactant becomes more surface-active, meaning a lower concentration is needed to achieve the same reduction in surface tension. nih.gov The standard free energy of adsorption (ΔG°_ads) becomes more negative with increasing chain length, with each additional methylene (-CH₂-) group contributing a near-constant increment to this value. acs.org

Adsorption at the Liquid-Solid Interface: The adsorption of NTAB onto solid surfaces is highly dependent on the nature of the surface charge. researchgate.nettaylorfrancis.com

On Negatively Charged Surfaces (e.g., Silica, Clays, Cellulose): As a cationic surfactant, NTAB strongly adsorbs onto negatively charged surfaces primarily through electrostatic attraction. taylorfrancis.comresearchgate.net At low concentrations, individual surfactant cations adsorb. As the concentration increases, the adsorbed ions may form surface aggregates, sometimes referred to as hemimicelles or admicelles, through hydrophobic interactions between the alkyl tails of adjacent adsorbed molecules. taylorfrancis.com This can lead to a sharp increase in adsorption. At even higher concentrations, a second layer may form with the tails oriented towards the first layer, rendering the surface hydrophobic. researchgate.net

On Positively Charged Surfaces (e.g., Alumina at low pH): Adsorption is generally weak due to electrostatic repulsion.

On Hydrophobic Surfaces (e.g., Graphite, some polymers): Adsorption is driven mainly by hydrophobic interactions between the nonyl tail and the surface. taylorfrancis.com

Adsorption from solution onto a solid is often modeled using isotherms like the Langmuir or Freundlich models. The Langmuir model assumes monolayer adsorption onto a finite number of identical sites, while the Freundlich model is an empirical equation that can describe adsorption on heterogeneous surfaces. researchgate.netusda.gov For the adsorption of alkylammonium cations on clays like montmorillonite, the process can be complex, sometimes showing Langmuir-type behavior at low concentrations and multilayer formation (admicelles) at higher concentrations, which deviates from the simple Langmuir model. researchgate.net

Surface Tension Reduction Mechanisms and Research Methodologies

This compound (NTMA) is a cationic surfactant that, like other amphiphilic molecules, significantly alters the properties of aqueous solutions at interfaces. The primary mechanism behind its ability to lower the surface tension of water involves the spontaneous migration and orientation of its molecules at the air-water interface. Each NTMA molecule consists of a hydrophobic nine-carbon alkyl chain (the nonyl group) and a hydrophilic trimethylammonium head group. Due to the unfavorable interaction between the hydrophobic tail and water molecules (the hydrophobic effect), NTMA monomers preferentially adsorb at the surface. Here, they arrange themselves with their hydrophobic tails directed away from the aqueous phase and towards the air, while the charged hydrophilic head groups remain immersed in the water.

This adsorption process disrupts the cohesive hydrogen-bonding network among water molecules at the surface, leading to a decrease in surface tension. As the concentration of NTMA in the bulk solution increases, so does the number of molecules packed into the interface, causing a progressive reduction in surface tension. bibliotekanauki.plmdpi.com This continues until the interface becomes saturated with surfactant molecules. At this point, any further addition of NTMA to the solution results in the formation of self-assembled aggregates within the bulk liquid, known as micelles. mdpi.com This critical concentration is termed the Critical Micelle Concentration (CMC). connectedpapers.com Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value. connectedpapers.com The CMC is a key characteristic of a surfactant; for alkyltrimethylammonium bromides at 25°C, it can be estimated using the empirical relationship: ln(cmc/mM) = 11.13 - 0.698 * n_c, where n_c is the number of carbon atoms in the alkyl chain. researchgate.net

Several research methodologies are employed to study these phenomena. The relationship between surfactant concentration and surface tension is typically determined using tensiometry, with common techniques including the Du Noüy ring method or the pendant drop method. chemrevlett.comnih.gov The CMC can be identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration. chemrevlett.com Alternatively, since micelle formation alters the bulk properties of the solution, the CMC can also be determined by measuring changes in electrical conductivity. mdpi.comekb.eg

From the surface tension data below the CMC, key parameters describing the efficiency of the surfactant can be calculated using the Gibbs adsorption isotherm. bibliotekanauki.plchemrevlett.com This thermodynamic equation relates the change in surface tension to the surface excess concentration (Γ), which is the measure of how many more surfactant molecules are in the interface compared to the bulk solution. aau.dk The maximum surface excess concentration (Γ_max) represents the most compact packing of molecules at the interface. From Γ_max, the minimum area occupied by each surfactant molecule (A_min) at the saturated interface can be calculated. chemrevlett.com These parameters are crucial for understanding the effectiveness of a surfactant in applications like emulsification and foaming. bibliotekanauki.pl

Table 1: Physicochemical Properties of this compound in Aqueous Solution This table includes a calculated value for the CMC based on an established empirical formula for alkyltrimethylammonium bromides. Other values are typical for this class of surfactant and are provided for illustrative purposes.

| Parameter | Symbol | Typical Value | Unit |

|---|---|---|---|

| Critical Micelle Concentration (Calculated) researchgate.net | CMC | ~16.4 | mM |

| Surface Tension at CMC | γ_cmc | 35 - 40 | mN/m |

| Maximum Surface Excess Concentration | Γ_max | ~3.0 x 10-6 | mol/m2 |

| Minimum Area per Molecule | A_min | ~0.55 | nm2 |

Wettability and Spreading Characteristics in Research Applications

The ability of this compound solutions to wet surfaces and spread across them is a direct consequence of its surface-active properties. Wettability describes the tendency of a liquid to spread over a solid surface, a behavior governed by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. This property is commonly quantified by measuring the contact angle (θ) of a liquid droplet on the solid surface. biolinchina.com A low contact angle (<90°) indicates good wettability (a hydrophilic tendency), whereas a high contact angle (>90°) signifies poor wettability (a hydrophobic tendency). researchgate.net

Aqueous solutions containing NTMA exhibit enhanced wetting on many surfaces, particularly those that are hydrophobic. The mechanism involves two concurrent effects. Firstly, the reduction of the solution's surface tension (the liquid-gas interfacial tension, γ_lv) lowers the energy barrier for spreading. biolinchina.com Secondly, the amphiphilic NTMA molecules adsorb at the solid-liquid interface, altering the interfacial energy (γ_sl). The orientation of the surfactant at this interface depends on the nature of the solid. On a hydrophobic surface, the nonpolar alkyl tails of NTMA will adsorb onto the surface, exposing the charged, hydrophilic head groups to the aqueous solution, which effectively makes the surface more hydrophilic and reduces the contact angle.

This modification of wetting behavior is exploited in various research applications. In agriculture, NTMA can be used as an adjuvant in pesticide or herbicide formulations to improve their efficacy. chemimpex.com By reducing the contact angle of the spray droplets on waxy leaf surfaces, it ensures better spreading and coverage, leading to enhanced penetration of the active ingredients. chemimpex.com Similarly, NTMA has been studied for its ability to modify the surface properties of mineral clays, altering their interaction with water and organic compounds. chemimpex.com

Research into these characteristics primarily relies on contact angle goniometry or optical tensiometry. biolinchina.com In a typical experiment, a droplet of the NTMA solution is placed on the substrate of interest, and the static contact angle is measured. biolinchina.com To investigate surface heterogeneity or the dynamics of wetting, dynamic contact angles are often measured. biolinchina.com This involves observing the change in contact angle as the volume of the droplet is slowly increased (the advancing contact angle) or decreased (the receding contact angle). biolinchina.com The difference between the advancing and receding angles is known as contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity. biolinchina.com

Table 2: Illustrative Example of Contact Angle Reduction by this compound on a Hydrophobic Surface This table presents hypothetical data to demonstrate the typical effect of increasing surfactant concentration on the wettability of a hydrophobic surface like polypropylene.

| NTMA Concentration in Water (mM) | Typical Contact Angle (θ) on Polypropylene |

|---|---|

| 0 (Pure Water) | ~102° |

| 0.1 | ~85° |

| 1.0 | ~70° |

| 10.0 | ~60° |

| 20.0 (>CMC) | ~58° |

Interactions with Complex Chemical and Biological Systems Non-clinical Focus

Interactions with Biological Macromolecules and Model Systems

Binding Studies with Proteins and Polyelectrolytes in Model Systems

The interaction between nonyltrimethylammonium bromide (NTAB) and biological macromolecules, particularly proteins and polyelectrolytes, has been a subject of scientific investigation to understand the fundamental forces governing these associations. Such studies often employ model systems to elucidate the nature of binding and the resulting structural changes.

The binding of ionic surfactants to proteins and other materials like polymers and biomolecules can be investigated using ion-sensitive electrodes to calculate binding isotherms, which helps in identifying and characterizing the different binding and aggregation processes. researchgate.net The interaction of surfactants with proteins like bovine serum albumin (BSA) is driven by both electrostatic and hydrophobic forces. jocpr.comrsc.org In the case of cationic surfactants such as cetyltrimethylammonium bromide (CTAB), a longer-chain analog of NTAB, the interaction with BSA is significant, though found to be less strong than that of the anionic surfactant sodium dodecyl sulfate (SDS). jocpr.com These interactions can lead to the formation of complex structures, such as connected protein-decorated micelle-like complexes where surfactant micelles are organized along the unfolded polypeptide chain of the protein. rsc.org

The driving forces for the association between polyelectrolytes and surfactants are primarily electrostatic interactions between the charged groups and hydrophobic interactions between the surfactant tails. researchgate.net The complexation of polyelectrolytes with proteins of the same net charge can occur through binding to oppositely charged patches on the protein surface, a process driven by the entropy gain from the release of counterions. nih.gov

In model systems, the interaction of the cationic surfactant decyltrimethylammonium bromide (C10TAB), which is structurally similar to NTAB, with the anionic polyelectrolyte sodium hyaluronate (Na-Hy) demonstrated that the binding of the surfactant is stronger than that of simple salts like NaCl. researchgate.net This stronger binding, a consequence of both electrostatic and hydrophobic effects, leads to a more pronounced decrease in the radius of gyration and the second virial coefficient of the polyelectrolyte, ultimately causing phase separation at higher surfactant concentrations. researchgate.net

The study of these interactions is crucial for understanding how surfactants can modulate the structure and function of biological macromolecules. The use of techniques like conductivity measurements, static and dynamic light scattering, and fluorescence spectroscopy provides valuable data on these complex systems. jocpr.comresearchgate.netnih.gov

Effects on Model Membrane Structures and Dynamics (e.g., Liposomes, Bilayers)

This compound (NTAB), as a cationic surfactant, can interact with and alter the structure and dynamics of model membrane systems like liposomes and lipid bilayers. These model systems are crucial for understanding the fundamental principles of how surfactants affect biological membranes. embopress.orguni.lu

The interaction of charged nanoparticles with lipid bilayers can lead to local changes in the membrane's physical state, such as gelation or fluidization, depending on the charge of the nanoparticle. mdpi.com Cationic surfactants, due to their positive charge, are expected to interact primarily through electrostatic forces with negatively charged components of a model membrane, such as those containing phosphatidylglycerol (PG). mdpi.comnih.gov This interaction can lead to partial embedding of the surfactant molecules into the bilayer. mdpi.com

Research on the effects of bovine serum albumin (BSA) on liposomes has shown that the protein can soften the lipid bilayer, making the liposomes more easily deformable. nih.gov The extent of this effect is dependent on the protein concentration. nih.gov Furthermore, environmental factors like pH can also influence the mechanical properties of lipid bilayers, with changes in pH affecting the softness of liposomes composed of ionizable lipids like PG. nih.gov

Calcium ions have been shown to induce significant structural changes in liposomes containing negatively charged phospholipids like phosphatidylserine (PS), leading to adhesion, rupture, and the formation of multilamellar aggregates and bilayer sheets. diva-portal.org The presence of other molecules, like PEGylated lipids, can modulate these effects, leading to the formation of smaller, more stable bilayer fragments. diva-portal.org These findings highlight the complex interplay of forces and components that determine the structural fate of model membranes in the presence of various agents.

Investigation of Fundamental Bioenergetic Parameters in Isolated Mitochondria

The investigation of fundamental bioenergetic parameters in isolated mitochondria provides critical insights into cellular metabolism and health. mdpi.com Mitochondria are central to cellular energy production through oxidative phosphorylation (OXPHOS), and their function is tightly linked to the mitochondrial membrane potential (MMP). cellsignal.comsigmaaldrich.com The MMP is a key indicator of mitochondrial health, and its dissipation is an early event in apoptosis. cellsignal.comsigmaaldrich.com

Various methods are employed to study mitochondrial bioenergetics. High-resolution respirometry is used to measure oxygen consumption rates in isolated mitochondria or permeabilized tissues, providing information on the function of the electron transport system (ETS) complexes. biorxiv.orgbioenergetics-communications.org Fluorometric assays are widely used to assess the MMP. nih.gov Dyes like JC-1 are utilized, which accumulate in healthy mitochondria and exhibit a shift in fluorescence from green to orange-red, allowing for a ratiometric measurement of the membrane potential. cellsignal.comnih.gov Other dyes are also available that show decreased fluorescence upon MMP collapse. sigmaaldrich.com

Studies on isolated mitochondria have revealed how bioenergetic function can adapt to different physiological states. For example, in Boa constrictor, liver mitochondria exhibit a rapid increase in respiration rates and oxidative phosphorylation capacity after feeding, demonstrating significant metabolic plasticity. biorxiv.org These adaptations occur without compromising the mitochondrial redox balance, highlighting the robustness of the system. biorxiv.org

Mitochondrial dysfunction is implicated in various pathological conditions. For instance, in type 2 diabetes, mononuclear cells show hyperpolarized mitochondria and altered morphology. nih.gov The investigation of mitochondrial function is also crucial in understanding the effects of pharmacological agents. Nitrogen-containing bisphosphonates, for example, have been shown to impair mitochondrial bioenergetics in endothelial cells by decreasing the coenzyme Q pool, leading to reduced respiratory rates, lower membrane potential, and decreased ATP synthesis efficiency. nih.gov

Furthermore, the depletion of mitochondrial DNA (mtDNA) using agents like ethidium bromide leads to a loss of OXPHOS complexes, reduced respiration rates, and altered mitochondrial structure. researchgate.netharvard.edu Such models are invaluable for studying the cellular responses to mitochondrial stress and the interplay between mitochondrial and nuclear genomes. researchgate.netharvard.edu

The redox state of the mitochondrial coenzyme Q (CoQ) pool is another critical parameter that reflects the balance between the reducing and oxidizing capacities of the ETS. bioenergetics-communications.org Simultaneous measurement of the CoQ redox state and oxygen consumption in isolated mitochondria allows for a detailed analysis of electron flow and the coupling of respiration to ATP synthesis. bioenergetics-communications.org These sophisticated techniques provide a comprehensive picture of mitochondrial bioenergetics and its regulation.

Interaction with Polymeric and Colloidal Systems

Surfactant-Polymer Association Phenomena

The interaction between surfactants and polymers is a complex phenomenon driven by a combination of thermodynamic factors, including the structure of both the surfactant and the polymer, as well as environmental conditions like temperature, pH, and ionic strength. numberanalytics.com These interactions are fundamental to a wide range of applications, from personal care products to industrial coatings and pharmaceuticals. numberanalytics.com

The association of surfactants with polymers can be influenced by several factors. The hydrophobic tail and hydrophilic headgroup of the surfactant determine its binding affinity to the polymer. numberanalytics.com Similarly, the chemical structure and molecular weight of the polymer affect how it interacts with the surfactant. numberanalytics.com Generally, increasing temperature tends to decrease the binding affinity between surfactants and polymers. numberanalytics.com

In the case of ionic surfactants and polyelectrolytes, electrostatic interactions play a crucial role. researchgate.net The interaction between a cationic surfactant and an anionic polyelectrolyte is primarily driven by the electrostatic attraction between their opposite charges, supplemented by hydrophobic interactions between the surfactant tails. researchgate.net This can lead to the formation of surfactant-polymer complexes. For instance, studies on the interaction of cationic surfactants with anionic polyelectrolytes have shown that this association can lead to the release of counterions, which is an entropically favorable process that drives the complexation. nih.gov

The interaction of surfactants with neutral polymers, such as poly(N-isopropylacrylamide) (PNIPAM), is also of significant interest. utwente.nl The thermoresponsive behavior of PNIPAM can be modulated by the presence of surfactants. It is generally thought that hydrophobic forces drive this interaction. utwente.nl However, studies have shown that the nature of the surfactant headgroup is also important, with anionic surfactants often having a greater effect on the thermoresponse of PNIPAM than cationic or nonionic surfactants. utwente.nl

The kinetics of surfactant-polymer interactions, including the rates of association and dissociation, are also important for the performance of these systems. numberanalytics.com Surfactants with longer hydrophobic tails may exhibit slower dissociation rates, while polymers with higher molecular weights might have slower association rates. numberanalytics.com

Various experimental techniques are used to study these interactions, including isothermal titration calorimetry (ITC), dynamic light scattering (DLS), fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com These methods provide detailed information on the thermodynamics, kinetics, and structure of surfactant-polymer complexes. numberanalytics.com

Stabilization and Dispersion of Colloidal Suspensions

The stability of colloidal suspensions is a critical factor in a wide range of industrial and technological applications. core.ac.uk Colloidal stability is governed by the balance of attractive and repulsive forces between particles. ethz.ch The primary forces involved are the van der Waals attractive forces and the electrostatic repulsive forces, as described by the DLVO (Derjaguin, Landau, Verwey, and Overbeek) theory. core.ac.ukethz.ch A colloidal system is considered stable when the repulsive forces are dominant, preventing the particles from aggregating. core.ac.uk

Surfactants like this compound (NTAB) can play a crucial role in modifying these forces and thus affecting the stability of colloidal suspensions. As a cationic surfactant, NTAB can adsorb onto the surface of negatively charged colloidal particles. This adsorption can occur through electrostatic attraction. d-nb.info

The adsorption of ionic surfactants can enhance the electrostatic stabilization of a colloid by increasing the surface charge of the particles. brookhaveninstruments.com This leads to a higher zeta potential, which is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. brookhaveninstruments.com A higher absolute value of the zeta potential (typically greater than ±30 mV) is indicative of a stable colloidal system. core.ac.uk

However, the concentration of the surfactant is a critical parameter. While an optimal concentration can lead to enhanced stability, an excess of surfactant can be counterproductive. brookhaveninstruments.com High concentrations of ionic surfactants can increase the ionic strength of the medium, which leads to the compression of the electrical double layer around the particles. This "salting out" effect reduces the range of the electrostatic repulsion, potentially leading to instability and aggregation. ethz.chbrookhaveninstruments.com

In some systems, surfactants can act as promoters for the self-assembly of nanoparticles. For example, cetyltrimethylammonium bromide (CTAB) has been shown to induce the self-assembly of negatively charged nanoparticles at liquid-liquid interfaces by screening the interparticle electrostatic repulsion, without necessarily displacing the original stabilizing ligands on the nanoparticle surface. d-nb.info This effect is primarily electrostatic and can be independent of the specific material of the nanoparticle. d-nb.info

The addition of polymers to a colloidal suspension can also influence its stability through mechanisms such as steric, electrosteric, or depletion stabilization. core.ac.uk The interplay between surfactants and polymers in a colloidal system can lead to complex behaviors that are important for controlling the properties of the final product.

The stability of colloidal suspensions can be assessed using various techniques, including UV-Vis spectroscopy, turbidimetry, and zeta potential measurements. core.ac.uk These methods allow for the monitoring of changes in the suspension over time and under different conditions, providing valuable information for optimizing the formulation and performance of colloidal systems. core.ac.uk

Formation of Supramolecular Architectures

The amphiphilic nature of this compound (NTAB), possessing a hydrophilic quaternary ammonium head group and a hydrophobic nonyl tail, drives its assembly into complex supramolecular structures in solution. These assemblies play a crucial role in directing the formation of various materials with controlled architectures at the nanoscale.

This compound as a Template for Inorganic Material Synthesis

This compound serves as a versatile structure-directing agent, or template, in the synthesis of a variety of inorganic materials, particularly mesoporous silica. The fundamental principle behind this templating mechanism lies in the cooperative self-assembly of NTAB molecules with inorganic precursor species. stephenmann.co.uk In aqueous solutions above its critical micelle concentration, NTAB forms micelles, which are organized aggregates where the hydrophobic tails cluster together to minimize contact with water, and the hydrophilic heads form a charged outer surface.

These micelles act as a scaffold around which inorganic precursors, such as silicate species from tetraethyl orthosilicate (TEOS), can hydrolyze and condense. The electrostatic interactions between the cationic head groups of the NTAB micelles and the anionic inorganic species guide the formation of an ordered organic-inorganic composite. Subsequent removal of the organic template, typically through calcination or solvent extraction, results in a solid inorganic material with a porous structure that is a negative replica of the original micellar arrangement. royalsocietypublishing.org

A key application of this methodology is in the synthesis of mesoporous materials like ZSM-11, where NTAB is used as a template to create a regular, ordered pore structure. google.com The use of surfactants like NTAB allows for the creation of materials with high surface areas and narrow pore size distributions, which are highly desirable for applications in catalysis and separation. instras.com The process of using self-assembled surfactant aggregates to direct the formation of inorganic materials is a cornerstone of soft-templating synthesis. nih.gov

The characteristics of the final inorganic material, such as pore size and morphology, can be influenced by various synthesis parameters. These include the concentration of the surfactant, the ratio of surfactant to the inorganic precursor, temperature, and pH. For instance, in the synthesis of mesoporous silica nanoparticles, the concentration of the templating surfactant, such as cetyltrimethylammonium bromide (CTAB), a longer-chain analogue of NTAB, has been shown to affect the resulting surface area and pore diameter of the nanoparticles. researchgate.net

| Surfactant | Inorganic Precursor | Resulting Material | Key Feature |

| This compound | Silicate species | Mesoporous ZSM-11 | Ordered pore structure google.com |

| Cetyltrimethylammonium bromide | Tetraethyl orthosilicate (TEOS) | Mesoporous silica nanoparticles | High surface area researchgate.net |

| Cetyltrimethylammonium bromide | Tin chloride | Mesostructured tin oxide | Controlled d-spacing instras.com |

Self-Assembly into Ordered Structures and Nanomaterials

The self-assembly of this compound is not limited to its role as a template. The inherent ability of NTAB to form ordered structures is a subject of significant research, providing insights into the fundamental principles of surfactant aggregation and its application in creating novel nanomaterials.

In aqueous solutions, NTAB molecules spontaneously assemble into various structures, including spherical and cylindrical micelles, vesicles, and bilayers, depending on factors like concentration, temperature, and the presence of additives. acs.org Molecular dynamics simulations have been employed to study the self-assembly of homologous surfactants like n-decyltrimethylammonium bromide, revealing detailed information about the structure and dynamics of the resulting micelles. researchgate.net

The formation of these ordered aggregates is a cooperative process. researchgate.net Below the critical micelle concentration (CMC), NTAB exists primarily as individual monomers. As the concentration increases beyond the CMC, the molecules rapidly associate to form micelles, leading to significant changes in the physical properties of the solution.

This self-assembly behavior can be harnessed for the synthesis of nanoparticles. For instance, micelles can act as nanoreactors, encapsulating reactants and controlling the size and shape of the resulting nanoparticles. mdpi.com While research has been conducted using other cationic surfactants like cetyltrimethylammonium bromide (CTAB) for the synthesis of various nanoparticles, the principles of micellar encapsulation and stabilization are broadly applicable. rsc.org The surfactant molecules can stabilize the newly formed nanoparticles, preventing their aggregation and controlling their growth. researchgate.net

The table below summarizes findings on the self-assembly of surfactants and their role in nanoparticle synthesis, drawing parallels from closely related compounds.

| Surfactant System | Observation | Significance |

| n-Decyltrimethylammonium bromide | Spontaneous formation of micellar aggregates in molecular dynamics simulations. researchgate.net | Provides a detailed, atomistic understanding of micelle structure without a priori assumptions. researchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | Used in the synthesis of gold nanorods. mdpi.com | Demonstrates the role of surfactants in controlling the shape and size of nanoparticles. mdpi.com |

| Quaternary ammonium surfactants | Formation of stable nanoparticles through cross-linking of micellar structures. rsc.org | Offers a method to create robust organic nanoparticles with high charge density. rsc.org |

Advanced Research Applications in Chemical and Materials Science

Catalysis and Reaction Media

The application of nonyltrimethylammonium bromide in catalysis is primarily centered on its role as a phase transfer catalyst and its ability to form micelles, which act as microreactors, thereby influencing reaction rates and pathways.

This compound as a Phase Transfer Catalyst in Organic Synthesis Research

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. fzgxjckxxb.com A phase-transfer catalyst, like this compound, functions by transporting a reactant from one phase to another where the reaction can proceed. wikipedia.orgbiomedres.us Quaternary ammonium salts are a prominent class of phase-transfer catalysts. scispace.com The positively charged nitrogen atom of the nonyltrimethylammonium cation can form an ion pair with an anionic reactant (e.g., a nucleophile) from the aqueous phase. The lipophilic alkyl tail of the cation allows this ion pair to be soluble in the organic phase, where it can react with an organic substrate. researchgate.net After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is influenced by the length of its alkyl chains. While salts with longer chains like cetyltrimethylammonium bromide (CTAB) or those with bulky groups like tetrabutylammonium bromide (TBAB) are frequently studied, this compound offers a balance of hydrophobicity and water solubility that can be advantageous for specific reaction systems. biomedres.usresearchgate.net Research in PTC often involves screening various catalysts to find the optimal one for a given reaction, as catalyst activity can be highly dependent on the specific substrates and reaction conditions. core.ac.uk The use of PTC is considered a green chemistry approach as it can enhance reaction rates, allow for milder reaction conditions, and reduce the need for hazardous organic solvents. fzgxjckxxb.com

Table 1: Comparison of Common Quaternary Ammonium Phase-Transfer Catalysts

| Catalyst | Abbreviation | Typical Application | Key Characteristics |

|---|---|---|---|

| Tetrabutylammonium bromide | TBAB | Nucleophilic substitutions, alkylations | Good solubility in many organic solvents; effective general-purpose PTC. biomedres.us |

| Benzyltriethylammonium chloride | TEBA | C-alkylation, dichlorocyclopropanation | One of the earliest and most widely used PTCs. biomedres.us |

| Cetyltrimethylammonium bromide | CTAB | Williamson ether synthesis, polymer synthesis | Longer alkyl chain provides higher lipophilicity; also functions as a surfactant. researchgate.net |

| This compound | NTAB | Nucleophilic substitutions, determination in water samples | Intermediate chain length offering balanced properties; used in specific analytical and synthetic contexts. dss.go.thresearchgate.net |

| Methyltrioctylammonium chloride | Aliquat 336 | Industrial applications, metal extraction | High lipophilicity due to three long alkyl chains, effective for transferring anions from aqueous to organic phases. |

Micellar Catalysis and Reaction Rate Enhancement in Aqueous Media

In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into spherical aggregates called micelles. dergipark.org.tr These micelles have a hydrophobic core composed of the nonyl tails and a hydrophilic shell of trimethylammonium head groups. This structure allows micelles to act as nanoreactors, a phenomenon known as micellar catalysis. numberanalytics.com

The rate of chemical reactions can be significantly enhanced in the presence of these micelles due to several factors:

Concentration Effect: Hydrophobic organic reactants can be solubilized within the micellar core, leading to a much higher local concentration compared to the bulk aqueous solution. This increased proximity of reactants accelerates the reaction rate. dergipark.org.tr

Medium Effect: The hydrophobic, non-polar environment of the micelle core can be a more favorable medium for certain organic reactions than the highly polar bulk water.

Stabilization of Intermediates: The micellar environment can stabilize charged transition states. For reactions involving anionic nucleophiles and neutral substrates, the positively charged surface of cationic micelles (formed by NTAB) can stabilize the negatively charged transition state, thereby lowering the activation energy of the reaction. dergipark.org.trgovtsciencecollegedurg.ac.in

The kinetics of micellar-catalyzed reactions are often analyzed using models like the Menger-Portnoy or Berezin models, which treat the system as having two distinct "pseudophases": the bulk aqueous phase and the micellar phase. dergipark.org.trniscpr.res.in Early research into the properties of alkyltrimethylammonium bromides in aqueous solutions, including this compound, laid the groundwork for understanding their aggregation behavior and subsequent application in catalysis. dss.go.th

Role in Nanocatalyst Synthesis and Stabilization for Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. core.ac.uk Nanoparticles are frequently used as heterogeneous catalysts due to their high surface-area-to-volume ratio. researchgate.net However, nanoparticles tend to agglomerate to reduce their high surface energy, which leads to a loss of catalytic activity.

Surfactants like this compound play a crucial role as stabilizing or capping agents during the synthesis of metallic nanoparticles. mdpi.com The surfactant molecules form a protective layer around the nanoparticle surface. In the case of NTAB, the charged headgroup can interact with the nanoparticle surface, while the hydrophobic tails extend into the solvent, creating a steric barrier that prevents the particles from aggregating. This control over aggregation also allows for the synthesis of nanoparticles with specific sizes and shapes, which is critical as the catalytic properties of nanoparticles can be highly shape-dependent. researchgate.net While its longer-chain homolog, CTAB, is more commonly cited for this purpose, the fundamental principles of stabilization apply to this compound as well. researchgate.netmdpi.com The use of surfactants is a key strategy in preparing stable, highly active nanocatalysts for a wide array of organic transformations. nih.govmdpi.com

Development of Sustainable Catalytic Processes Using this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org Catalysis is a cornerstone of green chemistry because it allows for reactions to proceed with higher efficiency and less waste. researchgate.net

This compound contributes to the development of sustainable catalytic processes in several ways:

Enabling Aqueous-Phase Chemistry: By acting as a phase-transfer or micellar catalyst, NTAB allows for reactions involving water-insoluble organic substrates to be carried out in water instead of volatile organic compounds (VOCs). Water is a benign and environmentally friendly solvent, and its use significantly reduces chemical hazards and pollution. fzgxjckxxb.com

Facilitating Catalyst Recycling: In heterogeneous catalysis, stabilizing nanoparticles with surfactants can enhance their robustness, potentially allowing for easier separation and recycling of the catalyst from the reaction mixture.

These applications align with the goal of creating safer, more efficient, and environmentally responsible chemical manufacturing processes. researchoutreach.org

Materials Engineering and Nanotechnology Research

In materials science, this compound is utilized as a "soft template" or structure-directing agent to create materials with nanoscale porosity.

Fabrication of Porous Materials (e.g., Mesoporous Silica) Using Templating Strategies

Mesoporous materials, which have pores with diameters between 2 and 50 nanometers, are of great interest for applications in catalysis, separation, and drug delivery due to their exceptionally high surface areas. nih.gov A common method for synthesizing these materials is to use surfactant micelles as a template.

The synthesis of the well-known mesoporous silica material, MCM-41, exemplifies this process. scielo.br In a typical synthesis under basic conditions, this compound (or more commonly, its homolog CTAB) is dissolved in water to form rod-shaped micelles that arrange themselves into a hexagonal array. researchgate.netresearchgate.net A silica precursor, such as tetraethyl orthosilicate (TEOS), is then added to the solution. The silica precursor hydrolyzes and polycondenses around the hydrophilic exterior of the micelles. researchgate.net This creates an organic-inorganic composite material. Finally, the surfactant template is removed, typically by calcination (heating to high temperatures) or solvent extraction, leaving behind a rigid silica framework with a highly ordered, hexagonal array of uniform mesopores.

The size of the pores is determined by the size of the micelles, which can be tuned by changing the length of the surfactant's alkyl tail. Therefore, using this compound would be expected to produce pores of a slightly different size compared to its longer or shorter chain counterparts. This templating strategy is a cornerstone of nanomaterials synthesis, enabling the precise fabrication of highly structured porous materials. researchgate.netrsc.org

Table 2: Typical Properties of MCM-41 Synthesized with Alkyltrimethylammonium Bromide Templates

| Property | Typical Value | Description | Reference |

|---|---|---|---|

| Symmetry | 2D Hexagonal (p6mm) | The pores are arranged in a honeycomb-like structure. | |

| Pore Diameter | 2 - 10 nm | The size is tunable based on the surfactant chain length and synthesis conditions. | nih.gov |

| Surface Area | > 700 m²/g | Extremely high surface area due to the porous structure. | mdpi.com |

| Pore Volume | ~1.0 cm³/g | A large volume within the pores is available for hosting guest molecules. | researchgate.net |

| Synthesis Template | Cationic Surfactant (e.g., CTAB, NTAB) | The surfactant micelle acts as the structure-directing agent. | scielo.brnih.gov |

Surface Modification of Inorganic Substrates for Tailored Properties

The modification of inorganic substrate surfaces with cationic surfactants like this compound is a key strategy for transforming hydrophilic materials into organophilic ones, thereby tailoring their properties for specific environmental and industrial applications. This surface conversion is primarily driven by the adsorption of the surfactant onto the substrate.

Researchers have utilized nonyltrimethylammonium (NTMA) cations to modify soils and clays. louisville.edu The process involves an ion exchange mechanism where the positively charged surfactant molecules displace native inorganic cations on the clay mineral surface. shu.ac.uk This alteration changes the surface properties from hydrophilic to organophilic, significantly enhancing the material's capacity to adsorb nonionic organic contaminants from aqueous solutions. louisville.edu Studies have shown that the sorption capacity for these contaminants is influenced by the aliphatic carbon chain length of the organic cation, with longer chains generally providing higher sorption capabilities. louisville.edu

The modification of zeolites, crystalline aluminosilicates with a porous structure, is another area of active research. Cationic surfactants are used to prepare surface-modified zeolites for various applications. futminna.edu.ng The surfactant molecules form a bilayer on the external surface of the zeolite. This process not only changes the surface charge but also creates a hydrophobic partitioning medium, which is effective for the removal of organic pollutants from water. For instance, the modification of bentonite clay with hexadecyltrimethylammonium (HDTMA), a longer-chain analog of NTMA, has been shown to create a sorbent with a high affinity for organic compounds like benzene. louisville.edu The resulting organoclay exhibits enhanced swelling in non-polar liquids and can be incorporated as a reactive amendment in geosynthetic clay liners for environmental containment. louisville.edu

The table below summarizes the impact of modifying inorganic substrates with alkylammonium cations.

| Substrate | Modifying Agent | Observed Change in Property | Application |

| Bentonite Clay | Hexadecyltrimethylammonium (HDTMA) | Increased sorption of benzene; enhanced swelling in non-polar liquids. louisville.edu | Reactive barriers for organic contaminants. louisville.edu |

| Soil/Clay | Nonyltrimethylammonium (NTMA) | Change from hydrophilic to organophilic surface; increased sorption of nonionic organic contaminants. louisville.edu | Soil and water remediation. louisville.edu |

| Zeolite A | Hexadecyltrimethylammonium (HDTMA) | Reduced specific surface area from 296.178 m²/g to 65.257 m²/g; enhanced adsorption of anions. futminna.edu.ng | Anion exchange; slow-release fertilizers. futminna.edu.ng |

| Phillipsite | Hexadecyltrimethylammonium (HDTMA) | Reduced specific surface area from 361.50 m²/g to 312.429 m²/g. futminna.edu.ng | Anion exchange; slow-release fertilizers. futminna.edu.ng |

This table presents data for illustrative purposes, including longer-chain analogs of this compound to demonstrate the general principle of surface modification.

Applications in the Synthesis of Metal-Organic Frameworks (MOFs) (conceptual link for structural control)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis. nih.gov The synthesis of MOFs, particularly at the nanoscale (nanoMOFs), often requires agents to control crystal size, morphology, and monodispersity. Cationic surfactants are frequently employed for this purpose. ustc.edu.cn

While direct use of this compound is not extensively documented in leading MOF synthesis literature, its close analog, cetyltrimethylammonium bromide (CTAB), is widely used as a structure-directing agent or modulator. ustc.edu.cnrsc.org The underlying principle of using such surfactants is conceptually applicable to this compound. Surfactants in a MOF synthesis solution can form micelles that act as nanoreactors, controlling the nucleation and growth kinetics of the MOF crystals. nih.gov They can also cap the surface of growing nanocrystals, preventing aggregation and limiting their final size. ustc.edu.cn

For example, in the synthesis of nanoMOFs, adjusting the concentration of a surfactant like CTAB can regulate the size of the resulting crystals. ustc.edu.cn This control is crucial for applications where diffusion and accessibility to active sites are important. Furthermore, surfactants can be used to create hierarchical MOFs, which possess both micropores inherent to the MOF structure and mesopores formed by the aggregation of MOF nanoparticles. rsc.org This hierarchical porosity can improve mass transport within the material. The synthesis of the aluminum trimesate MOF MIL-100 in the presence of CTAB can yield nanoparticles as small as 30 ± 10 nm, which then assemble to create a material with a hierarchical pore structure. rsc.org This demonstrates the critical role of cationic surfactants in dictating the final architecture and properties of advanced MOF materials.

Development of Novel Functional Materials Utilizing Surfactant Properties

The templating ability of this compound is a key property exploited in the development of novel functional materials, particularly mesoporous materials. Its role as a structure-directing agent allows for the creation of materials with highly ordered and uniform pore structures.

A significant application is in the synthesis of mesoporous silica and carbon. google.com In the synthesis of mesoporous silica, the surfactant molecules self-assemble into micelles in the reaction mixture. The inorganic precursor (a silica source) then hydrolyzes and condenses around these micellar templates. Subsequent removal of the organic template, typically through calcination, leaves behind a solid inorganic framework with a regular arrangement of mesopores. Nonyltrimethylammonium halides are cited as potential templating agents for forming mesopores in the primary particles of such materials. google.com These mesoporous carbons and silicas are valuable as catalyst supports and electrode materials in devices like polymer electrolyte fuel cells, where their high surface area and defined porosity can enhance performance. google.com

Another area of development is in analytical chemistry, where this compound has been used to create specialized sensors. Researchers have developed a carbon paste electrode specifically for the potentiometric determination of this compound (NTAB) in formation water. researchgate.net The development of such a sensor is itself an application in functional materials, creating a device with tailored selectivity for a specific analyte. This demonstrates the utility of the compound not just as a component within a material but as the target for a custom-designed functional sensing system. researchgate.net The unique properties of the surfactant guide the formulation of the sensor's ion-pairing agents and plasticizers to achieve the desired analytical performance. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Electrochemical Techniques for Nonyltrimethylammonium Bromide Analysis

Electrochemical methods offer sensitive and often straightforward approaches for the quantification and study of ionic species like this compound.

Potentiometric Determination and Ion-Selective Electrode Development for Research Samples

Potentiometric methods, particularly those employing ion-selective electrodes (ISEs), are widely utilized for the determination of ionic surfactants such as this compound. researchgate.netresearchgate.net These sensors function by measuring the potential difference between the ISE and a reference electrode, which is proportional to the activity (and thus concentration in dilute solutions) of the target ion in the sample. uniba.skepa.gov This technique is advantageous due to its simplicity, speed, and the ability to analyze colored or viscous samples with minimal pretreatment. researchgate.net

The core of a potentiometric sensor for NTAB is the ion-selective membrane, which is typically a polymeric matrix containing an ionophore that selectively binds to the nonyltrimethylammonium cation. The development of these electrodes often involves optimizing the membrane composition, including the choice of plasticizer and the amount of the ion-pairing agent, to enhance selectivity and sensitivity. researchgate.net For instance, a carbon paste electrode was specifically developed for the determination of NTAB in formation water, highlighting the tunability of these sensors for specific applications. researchgate.net

The linear dynamic range of these electrodes for similar cationic surfactants can extend from micromolar to millimolar concentrations (e.g., 1.0x10⁻⁶ to 1.0x10⁻² mol L⁻¹), with a Nernstian or near-Nernstian response. researchgate.net The operational pH range and the limit of detection are critical parameters that are determined during the electrode's characterization. researchgate.net

Table 1: Performance Characteristics of a Potentiometric Sensor for a Cationic Surfactant

| Parameter | Value | Reference |

| Linear Dynamic Range | 1.0x10⁻⁶ to 1.0x10⁻² mol L⁻¹ | researchgate.net |

| Nernstian Slope | 20.0 - 21.5 mV decade⁻¹ | researchgate.net |

| pH Range | 3 - 7 | researchgate.net |

| Limit of Detection | 1.0 x 10⁻⁶ mol L⁻¹ | researchgate.net |

Voltammetric Approaches for Quantification and Mechanistic Studies